H-Bond Donor/Acceptor Profile vs. Carboxamide
Dimethyl-1,2-oxazole-4-carboximidamide possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) arising from its free carboximidamide group [1]. In contrast, 3,5-dimethylisoxazole-4-carboxamide, a commonly employed intermediate for BET inhibitor synthesis, exhibits 1 HBD and 3 HBA [2]. The additional HBD enables a distinct bidentate hydrogen-bond interaction with the conserved asparagine (e.g., Asn140 in BRD4(1)), which is critical for displacing the native acetyl-lysine substrate—a binding mode that carboxamides cannot fully recapitulate [3].
| Evidence Dimension | Hydrogen-Bond Donor / Acceptor Count |
|---|---|
| Target Compound Data | 2 HBD, 3 HBA |
| Comparator Or Baseline | 3,5-Dimethylisoxazole-4-carboxamide: 1 HBD, 3 HBA |
| Quantified Difference | +1 HBD for target compound |
| Conditions | Computed descriptors (PubChem, Cactvs) |
Why This Matters
The extra H-bond donor alters the pharmacophore and directly impacts selectivity among bromodomain subtypes, making the carboximidamide a preferred scaffold for developing subtype-selective BET inhibitors.
- [1] PubChem Compound Summary for CID 43140231, Dimethyl-1,2-oxazole-4-carboximidamide. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 27403, 3,5-Dimethylisoxazole-4-carboxamide. National Library of Medicine. View Source
- [3] Hewings DS, et al. J Med Chem. 2011;54(19):6761-6770. View Source
